

"side-by-side comparison of 5-HT2A agonist signaling profiles"

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Compound of Interest

Compound Name: 5-HT2A receptor agonist-10

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A Comparative Guide to 5-HT2A Agonist Signaling Profiles

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxytryptamine 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a multitude of neuropsychiatric disorders. [1] Its activation by various agonists can trigger a cascade of distinct intracellular signaling events, leading to a wide spectrum of physiological and pharmacological effects. This guide provides a side-by-side comparison of the signaling profiles of several key 5-HT2A agonists, with a focus on their differential engagement of the canonical Gq/11 pathway and the β -arrestin pathway. Understanding these nuanced signaling signatures, often referred to as "biased agonism," is critical for the rational design of novel therapeutics with improved efficacy and reduced side effects.[2]

Comparative Signaling Profiles of 5-HT2A Agonists

The following table summarizes the potency (EC50) and efficacy (Emax) of various 5-HT2A agonists for the Gq/11-mediated and β -arrestin 2 recruitment pathways. The data presented are compiled from multiple studies to provide a comprehensive overview. It is important to note that absolute values can vary depending on the specific cell line and assay conditions used.



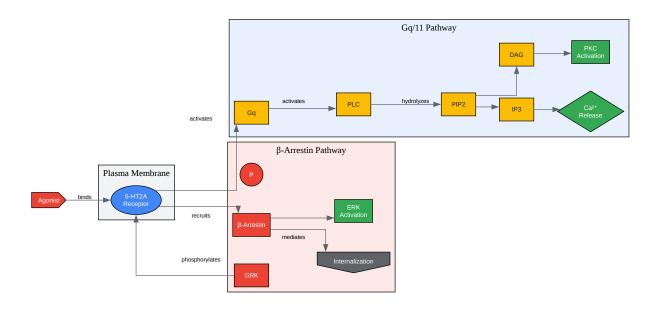
Agonist	Signaling Pathway	EC50 (nM)	Emax (% of 5- HT)	Reference
Serotonin (5-HT)	Gq (Calcium Flux/IP1)	1.4 - 25	100	[3][4]
β-arrestin 2 Recruitment	150 - 250	100	[5][6]	
LSD	Gq (Gq dissociation)	11	95	[5][6]
β-arrestin 2 Recruitment	130	85	[5][6]	
DOI	Gq (Gq dissociation)	2.9	110	[5][6]
β-arrestin 2 Recruitment	41	100	[5][6]	
Psilocin	Gq (Gq dissociation)	24	90	[5][6]
β-arrestin 2 Recruitment	200	80	[5][6]	
5-MeO-DMT	Gq (Gq dissociation)	16	100	[5][6]
β-arrestin 2 Recruitment	120	90	[5][6]	
Lisuride	Gq (IP1)	0.2	30	[4]
β-arrestin 2 Recruitment	1.5	40	[4]	
(R)-69 (Biased Agonist)	G-protein signaling	41	Not Reported	[2]
β-arrestin signaling	Biased toward G- protein	Not Reported	[2]	



IHCH-7086 (Biased Agonist)	Gq (IP1)	Not Reported	Low Efficacy	[7]
β-arrestin 2 Recruitment	Biased toward β- arrestin	Not Reported	[2]	

Visualizing 5-HT2A Receptor Signaling

To better understand the complex signaling cascades initiated by 5-HT2A receptor activation, the following diagrams illustrate the key pathways and experimental workflows.



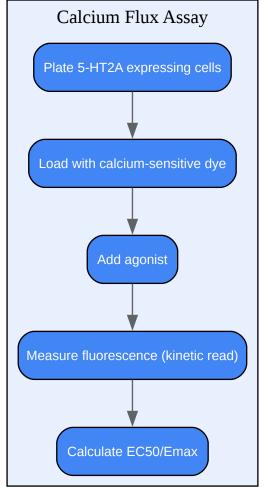


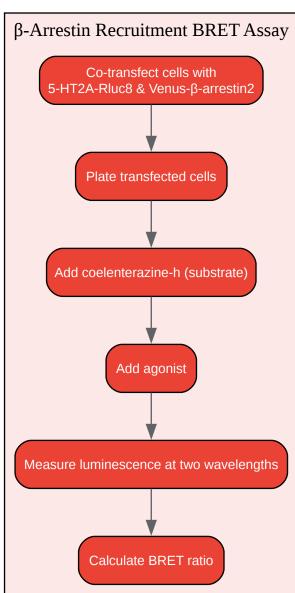


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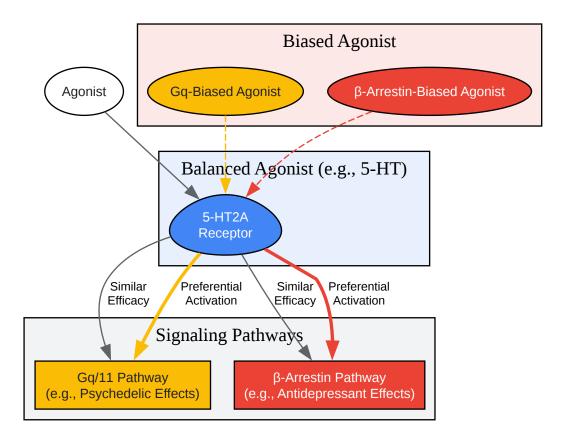
Caption: Canonical Gq/11 and β -arrestin signaling pathways of the 5-HT2A receptor.











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